Human LHRH Receptor Binding Affinity: T-98475 (0.2 nM) vs. Optimized Follow-On Compound TAK-013 (0.1 nM)
T-98475 demonstrates high binding affinity for the cloned human LHRH receptor with an IC50 of 0.2 nM, as determined by inhibition of [125I]leuprorelin binding to human recombinant LHRH receptor expressed in CHO cells [1]. However, subsequent optimization of the scaffold—specifically replacement of the thienopyridin-4-one core with a thienopyrimidine-2,4-dione and introduction of a p-methoxyureidophenyl moiety—yielded compound 9k (TAK-013), which exhibits a 2-fold higher binding affinity for the same human receptor, with a reported IC50 of 0.1 nM and functional antagonism IC50 of 0.06 nM [2]. This quantifies T-98475 as a high-potency tool compound but definitively suboptimal for applications requiring maximal human receptor engagement compared to later-generation analogs.
| Evidence Dimension | Binding affinity for cloned human LHRH receptor |
|---|---|
| Target Compound Data | IC50 = 0.2 nM |
| Comparator Or Baseline | TAK-013 (Compound 9k): IC50 = 0.1 nM (binding) and 0.06 nM (functional antagonism) |
| Quantified Difference | 2-fold lower affinity; 3.3-fold lower functional antagonism |
| Conditions | Inhibition of [125I]leuprorelin binding to human recombinant LHRH receptor expressed in CHO cells |
Why This Matters
Procurement decisions for human receptor pharmacology studies must account for this 2-fold potency differential; T-98475 is the appropriate selection only when the specific goal is to replicate early-stage SAR findings or benchmark against the original lead compound.
- [1] Imada, T., Cho, N., Imaeda, T., Hayase, Y., Sasaki, S., Kasai, S., Harada, M., Matsumoto, H., Endo, S., Suzuki, N., Furuya, S. Design, Synthesis, and Structure-Activity Relationships of Thieno[2,3-b]pyridin-4-one Derivatives as a Novel Class of Potent, Orally Active, Non-Peptide Luteinizing Hormone-Releasing Hormone Receptor Antagonists. J. Med. Chem. 2006, 49 (13), 3809–3825. View Source
- [2] Sasaki, S., Cho, N., Nara, Y., Harada, M., Endo, S., Suzuki, N., Furuya, S., Fujino, M. Discovery of a Thieno[2,3-d]pyrimidine-2,4-dione Bearing a p-Methoxyureidophenyl Moiety at the 6-Position: A Highly Potent and Orally Bioavailable Non-Peptide Antagonist for the Human Luteinizing Hormone-Releasing Hormone Receptor. J. Med. Chem. 2003, 46 (1), 113–124. View Source
